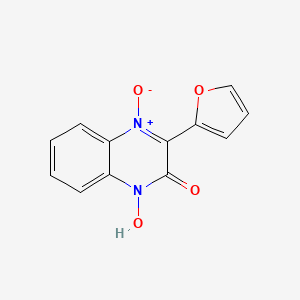
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, also known as FQNO, is a synthetic compound that has been widely used in scientific research due to its unique properties. FQNO is a potent inhibitor of bacterial respiration and has been shown to have potential as an alternative to traditional antibiotics. In
Mecanismo De Acción
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide exerts its antibacterial activity by inhibiting bacterial respiration. Specifically, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide targets the cytochrome bc1 complex, which is a key component of the electron transport chain in bacteria. By inhibiting the cytochrome bc1 complex, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide disrupts the flow of electrons and proton pumping, leading to a decrease in ATP production and ultimately bacterial death.
Biochemical and Physiological Effects:
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have a range of biochemical and physiological effects. In addition to its antibacterial activity, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to induce the antioxidant response in cells, leading to an increase in the expression of antioxidant enzymes such as superoxide dismutase and catalase. 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its specificity for the cytochrome bc1 complex. This allows researchers to study the electron transport chain in bacteria and the mechanism of action of other respiratory inhibitors. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to be effective against a wide range of bacteria, including drug-resistant strains.
However, there are also limitations to using 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in lab experiments. One of the main limitations is its potential toxicity to mammalian cells. 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to induce oxidative stress in mammalian cells, which can lead to cell death. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have a relatively short half-life in vivo, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research involving 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide derivatives with improved pharmacokinetic properties. Another area of interest is the use of 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide as a tool to study the electron transport chain in mitochondria and the mechanism of action of other respiratory inhibitors. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide may have potential as a therapeutic agent for the treatment of bacterial infections and cancer.
Métodos De Síntesis
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide can be synthesized using a variety of methods, but the most common method involves the reaction of 2-nitrobenzaldehyde with 2-furfurylamine in the presence of a reducing agent such as sodium dithionite. The resulting compound is then oxidized using potassium permanganate to yield 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. The purity of the final product can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been extensively used in scientific research due to its unique properties. It has been shown to be a potent inhibitor of bacterial respiration, making it a potential alternative to traditional antibiotics. 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been used as a tool to study the electron transport chain in bacteria and the mechanism of action of other respiratory inhibitors. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been used in studies of oxidative stress and as an inducer of the antioxidant response in cells.
Propiedades
IUPAC Name |
3-(furan-2-yl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12-11(10-6-3-7-18-10)13(16)8-4-1-2-5-9(8)14(12)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIRBWZWKSSTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-1-hydroxyquinoxalin-2(1H)-one 4-oxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)
![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)






![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)

![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
